molecular formula C19H25BClNO4 B8249009 tert-Butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

tert-Butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No.: B8249009
M. Wt: 377.7 g/mol
InChI Key: GGHKROYWWRVTIK-UHFFFAOYSA-N
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Description

Tert-Butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: is a complex organic compound that belongs to the class of boronic acids and their derivatives. This compound is particularly significant in the field of organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves a multi-step reaction process. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 5-chloro-1H-indole-1-carboxylate with a boronic acid derivative under specific conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is also common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylate derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: The boronic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols are typically employed, and the reactions are often carried out in the presence of a base.

Major Products Formed:

  • Oxidation: Indole-3-carboxylate derivatives.

  • Reduction: Indole-3-amine derivatives.

  • Substitution: Various boronic acid derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.

Biology: The compound has been studied for its potential biological activities. It can serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research has explored the use of this compound in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile intermediate in medicinal chemistry.

Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and polymers. Its unique reactivity profile allows for the creation of novel compounds with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid moiety acts as a nucleophile, reacting with electrophiles to form new bonds. The indole ring can interact with biological targets, potentially leading to therapeutic effects.

Molecular Targets and Pathways:

  • Cross-Coupling Reactions: The boronic acid moiety targets electrophilic carbon atoms, facilitating the formation of new bonds.

  • Biological Targets: The indole ring can interact with enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

  • Tert-Butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound is structurally similar but contains an indazole ring instead of an indole ring.

  • Tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: This compound features a pyridine ring instead of an indole ring.

Uniqueness: The presence of the indole ring in tert-Butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate gives it unique chemical and biological properties compared to its similar compounds. The indole ring is known for its ability to interact with a wide range of biological targets, making this compound particularly valuable in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BClNO4/c1-17(2,3)24-16(23)22-14-9-8-13(21)10-12(14)11-15(22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHKROYWWRVTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BClNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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